N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a furan-2-ylmethyl group at the N-position and a pyridin-2-yl moiety bearing a 3-(3-methylphenyl)-1,2,4-oxadiazole ring at the 3-position. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications. The furan group contributes to π-π stacking interactions, while the 3-methylphenyl substituent on the oxadiazole may influence lipophilicity and target selectivity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-17-5-2-6-19(15-17)22-28-25(33-29-22)21-8-3-11-26-23(21)30-12-9-18(10-13-30)24(31)27-16-20-7-4-14-32-20/h2-8,11,14-15,18H,9-10,12-13,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGQOUXTYQXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperidine with pyrazine-2-thiol to form the pyrazine-piperidine intermediate. This intermediate is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine-Carboxamide Cores
Compound 7 : N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide
- Key Differences: Replaces the oxadiazole-pyridine moiety with a pyrimidine ring. Incorporates a morpholine-carbonylbenzoyl group on piperazine, enhancing solubility due to polar morpholine. The 4-nitrophenoxypropyl chain may reduce metabolic stability compared to the furan group in the target compound.
- Synthesis : Uses TBTU/DIEA-mediated coupling, similar to oxadiazole synthesis methods .
Compound 12a : N-(3-(3-methoxyphenoxy)propyl)-N-methyl-2-(4-(4-(morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)pyrimidine-5-carboxamide
- Key Differences: Features a 2-nitrophenyl group with a morpholine-carbonyl substituent, introducing steric hindrance and electron-withdrawing effects. The 3-methoxyphenoxypropyl chain may improve membrane permeability but reduce target specificity compared to the furan-2-ylmethyl group.
- Data : Reported purity >95% via HPLC; spectroscopic data (NMR, IR) align with carboxamide derivatives .
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ()
- Key Differences :
- Replaces the furan-2-ylmethyl group with a pyrazine-2-carboxamide substituent.
- Retains the 3-methylphenyl-oxadiazole-pyridine motif, suggesting shared pharmacological targets (e.g., kinase inhibition).
- Safety Data : Classified as hazardous (specific handling required), unlike the furan-containing target compound .
Analogues with Alternative Heterocyclic Systems
N-(3-pyridazinyl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylene]piperidine-1-carboxamide ()
- The pyridazine ring (vs. pyridine in the target compound) may alter binding kinetics due to differences in aromaticity and hydrogen-bonding capacity.
AZ331 (): 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Key Differences: 1,4-dihydropyridine core (vs. piperidine) introduces redox-active properties.
Biological Activity
N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on recent research findings, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features several key structural components:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Oxadiazole ring : A five-membered ring containing two nitrogen atoms and one oxygen atom.
- Piperidine moiety : A six-membered ring containing one nitrogen atom.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the furan and oxadiazole rings suggests potential inhibitory effects on key biological pathways relevant to cancer and infectious diseases.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver) | 1.18 ± 0.14 | |
| MCF7 (Breast) | 0.67 | |
| PC3 (Prostate) | 0.80 | |
| HCT116 (Colon) | 0.87 |
These values indicate that the compound exhibits potent inhibitory effects on cell proliferation in these cancer types.
Antitubercular Activity
In addition to its anticancer properties, the compound has shown promise as an antitubercular agent. A study reported that derivatives related to this compound exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating significant antibacterial activity .
Case Studies and Research Findings
Several studies have investigated the efficacy of compounds structurally similar to this compound:
- Zhang et al. Study : This research synthesized a series of oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. The most potent derivatives showed IC50 values lower than that of standard chemotherapeutic agents .
- Antitubercular Screening : A study focused on the synthesis and evaluation of substituted oxadiazoles against Mycobacterium tuberculosis. Compounds demonstrated significant activity with low cytotoxicity towards human cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
